Rifampicin-d11 is a deuterated derivative of rifampicin, an antibiotic primarily used in the treatment of tuberculosis and other bacterial infections. The presence of deuterium, a stable isotope of hydrogen, allows for enhanced analytical tracking in pharmacokinetic studies and metabolic research. Rifampicin-d11 maintains the core structure and pharmacological properties of rifampicin while providing unique advantages in research applications.
Rifampicin-d11 is synthesized from rifamycin S, a natural product derived from the bacterium Amycolatopsis rifamycinica. It belongs to the class of rifamycin antibiotics, which are characterized by their ability to inhibit bacterial RNA synthesis by targeting DNA-dependent RNA polymerase. This compound is classified under the chemical family of ansamycins.
The synthesis of rifampicin-d11 involves several steps that modify the original rifampicin structure to incorporate deuterium atoms.
The entire process has been optimized to achieve high yields and purity, often exceeding 90% after recrystallization from suitable solvents .
Rifampicin-d11 retains the same molecular structure as rifampicin but includes additional deuterium atoms at strategic positions. The molecular formula for rifampicin is C_43H_58N_4O_12, while for rifampicin-d11, it can be represented as C_43D_11H_47N_4O_12.
Rifampicin-d11 participates in similar chemical reactions as its parent compound. Key reactions include:
These reactions are essential for understanding the pharmacokinetics and metabolism of rifampicin-d11 in biological systems .
Rifampicin-d11 exerts its antibacterial effects primarily through inhibition of bacterial RNA polymerase.
Relevant physicochemical properties include:
Rifampicin-d11 serves several critical roles in scientific research:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3